2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine
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Overview
Description
2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Ethanethanesulfonyl and Methylbenzenesulfonyl Groups: These groups can be introduced through sulfonation reactions using reagents like ethanesulfonyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
N-Alkylation: The final step involves the alkylation of the thiazole nitrogen with 2-methylpropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.
Substitution: The aromatic ring and thiazole nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethanesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine
- 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-ethylpropyl)-1,3-thiazol-5-amine
Uniqueness
The unique combination of ethanesulfonyl and methylbenzenesulfonyl groups in 2-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-(2-methylpropyl)-1,3-thiazol-5-amine imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications, distinguishing it from other similar thiazole derivatives.
Properties
Molecular Formula |
C16H22N2O4S3 |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C16H22N2O4S3/c1-5-24(19,20)16-18-15(14(23-16)17-10-11(2)3)25(21,22)13-8-6-12(4)7-9-13/h6-9,11,17H,5,10H2,1-4H3 |
InChI Key |
CQTCIVRDJNEXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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